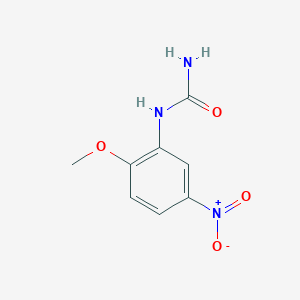![molecular formula C19H20ClN5O2S B2660720 6-chloro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}quinazolin-4-amine CAS No. 2380184-67-6](/img/structure/B2660720.png)
6-chloro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}quinazolin-4-amine is a complex organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinazoline core, a piperidine ring, and a pyridine sulfonyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}quinazolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the quinazoline core is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Sulfonylation: The pyridine sulfonyl group is attached via sulfonylation reactions, typically using sulfonyl chlorides and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halides, amines, and alcohols.
Common Reagents and Conditions
- **
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Propiedades
IUPAC Name |
6-chloro-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2S/c20-15-3-4-18-17(10-15)19(24-13-23-18)22-11-14-5-8-25(9-6-14)28(26,27)16-2-1-7-21-12-16/h1-4,7,10,12-14H,5-6,8-9,11H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXKVNSDXNQEEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC2=NC=NC3=C2C=C(C=C3)Cl)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(Piperidine-1-carbonyl)-4-[2-(trifluoromethyl)pyridin-4-yl]morpholine](/img/structure/B2660637.png)
![(5-Chlorothiophen-2-yl)(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2660638.png)
![N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]but-2-ynamide](/img/structure/B2660639.png)
![N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2660640.png)
![7-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2660641.png)

![N'-(2,4-difluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2660644.png)


![(2E)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2660652.png)


![tert-Butyl 9-oxo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2660657.png)
![N,N-diethyl-2-[3-(2-oxo-2-piperidin-1-ylacetyl)indol-1-yl]acetamide](/img/structure/B2660658.png)
